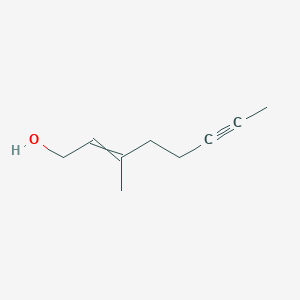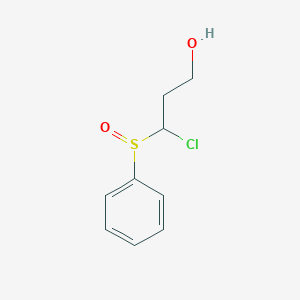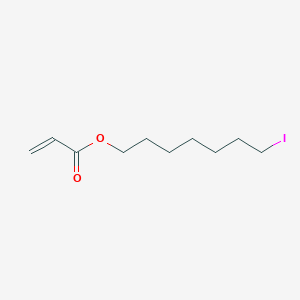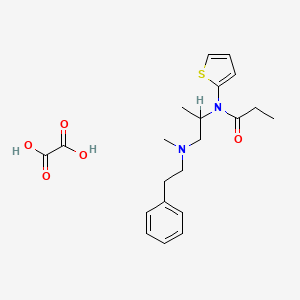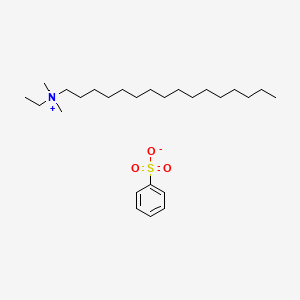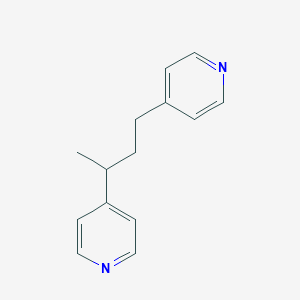
4,4'-(Butane-1,3-diyl)dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(4-pyridyl)butane is an organic compound that belongs to the class of bipyridine derivatives It consists of a butane backbone with pyridyl groups attached at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Di(4-pyridyl)butane can be synthesized through several methods. One common approach involves the coupling of pyridine derivatives using metal catalysts. For example, the Suzuki coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst, can be used to synthesize bipyridine derivatives . Another method is the Stille coupling, which uses organotin compounds as coupling partners . These reactions typically require specific reaction conditions, such as the presence of a base, a suitable solvent, and controlled temperature.
Industrial Production Methods
Industrial production of 1,3-Di(4-pyridyl)butane often involves large-scale coupling reactions using efficient catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Advances in catalytic systems and reaction optimization have led to more efficient and cost-effective production methods .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di(4-pyridyl)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridyl groups to their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or hydrazine hydrate can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,3-Di(4-pyridyl)butane has a wide range of applications in scientific research:
Biology: The compound’s ability to form coordination complexes makes it useful in studying metalloproteins and enzyme mimics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism by which 1,3-Di(4-pyridyl)butane exerts its effects is primarily through its ability to coordinate with metal ions. The pyridyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic, optical, and catalytic properties, depending on the nature of the metal ion and the coordination environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Di(3-pyridyl)propane: Similar in structure but with a different backbone length and position of pyridyl groups.
1,4-Di(4-pyridyl)butane: Another bipyridine derivative with a different substitution pattern.
Uniqueness
1,3-Di(4-pyridyl)butane is unique due to its specific structural arrangement, which allows for the formation of distinct coordination complexes. Its ability to act as a bidentate ligand with a flexible backbone makes it particularly valuable in the design of supramolecular structures and materials .
Eigenschaften
CAS-Nummer |
109688-58-6 |
|---|---|
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
4-(4-pyridin-4-ylbutan-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2/c1-12(14-6-10-16-11-7-14)2-3-13-4-8-15-9-5-13/h4-12H,2-3H2,1H3 |
InChI-Schlüssel |
IHTVOGSYVVBRFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=NC=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
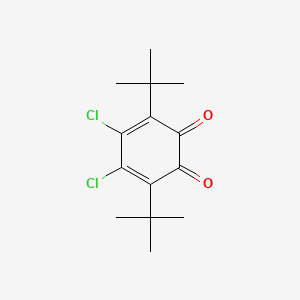
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
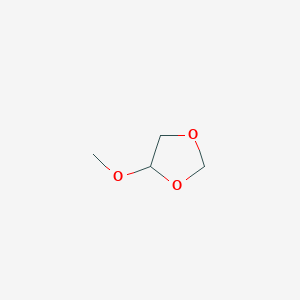
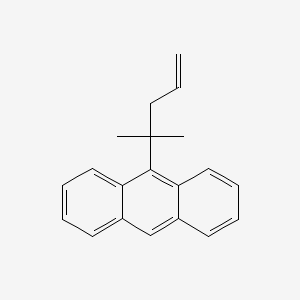

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
